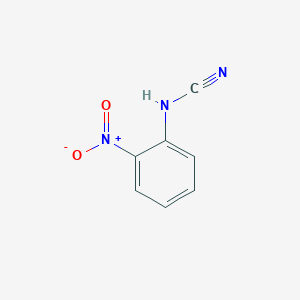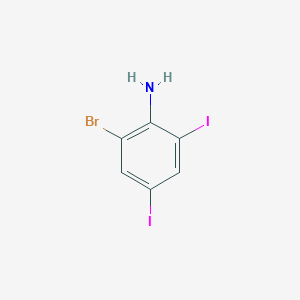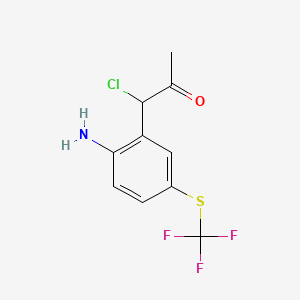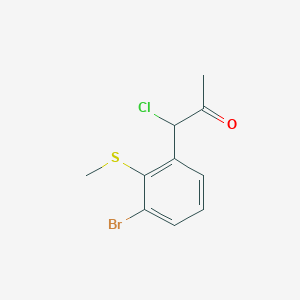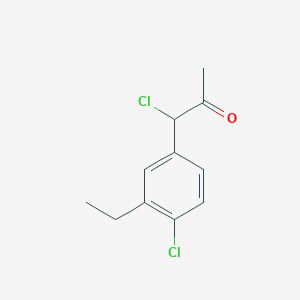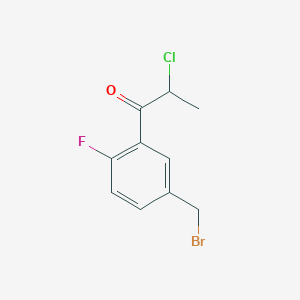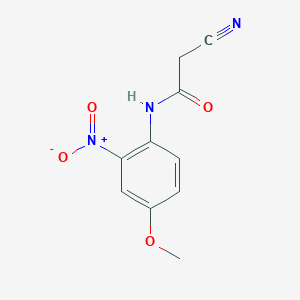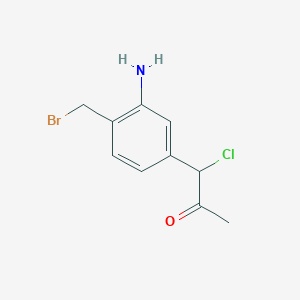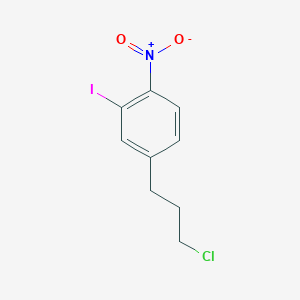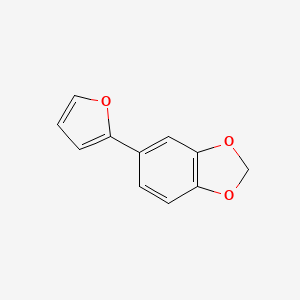
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups
準備方法
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio group: This can be achieved through the reaction of a suitable aromatic compound with trifluoromethylthiolating agents under controlled conditions.
Introduction of the bromomethyl group: This step involves the bromination of the aromatic ring, often using N-bromosuccinimide (NBS) as the brominating agent.
Formation of the chloropropanone group: This can be done by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding thiols.
Addition reactions: The carbonyl group in the chloropropanone moiety can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
類似化合物との比較
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-ol: This compound has a hydroxyl group instead of a carbonyl group, which can significantly alter its reactivity and biological activity.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C11H9BrClF3OS |
|---|---|
分子量 |
361.61 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)7-3-2-4-9(8(7)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChIキー |
ARGKANAECUGSSH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


